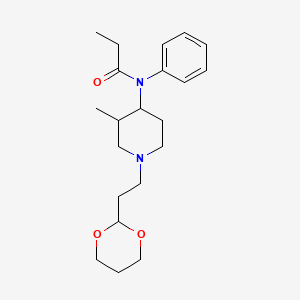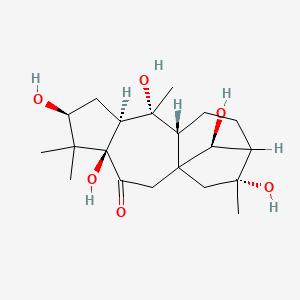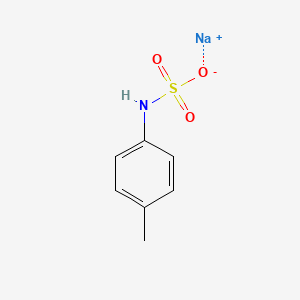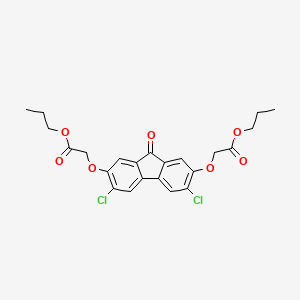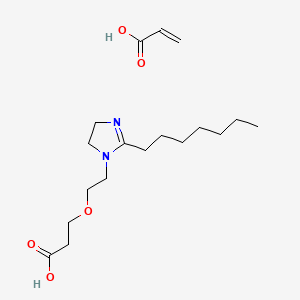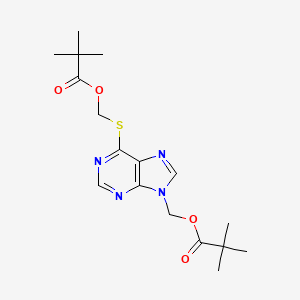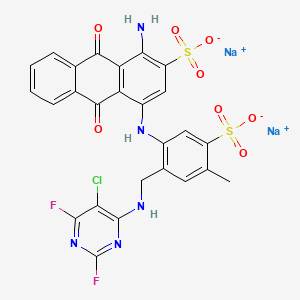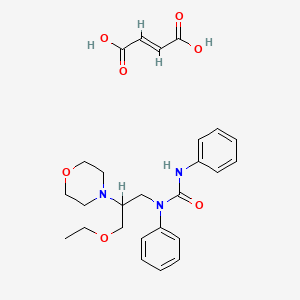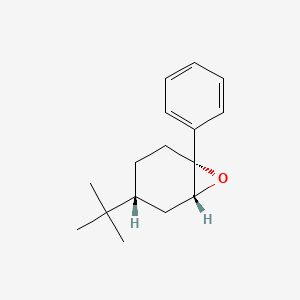
7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(410)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- typically involves multiple steps, including the formation of the bicyclic core and the introduction of the phenyl and tert-butyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features can provide insights into the mechanisms of biological processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits in treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its properties may be exploited to develop new products with enhanced performance.
Mechanism of Action
The mechanism by which 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different substituents. Examples are:
- 7-Oxabicyclo(4.1.0)heptane derivatives with different alkyl or aryl groups.
- Other oxabicyclic compounds with variations in ring size or functional groups.
Uniqueness
The uniqueness of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- lies in its specific combination of substituents and stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
4341-22-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(1R,4R,6R)-4-tert-butyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C16H22O/c1-15(2,3)13-9-10-16(14(11-13)17-16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-,16-/m1/s1 |
InChI Key |
HMDSXEJWYVODOY-IIAWOOMASA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@]2([C@@H](C1)O2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





